molecular formula C7H10F2O2 B2512916 (2R)-2-(3,3-Difluorocyclobutyl)propanoic acid CAS No. 2248200-35-1

(2R)-2-(3,3-Difluorocyclobutyl)propanoic acid

Cat. No. B2512916
CAS RN: 2248200-35-1
M. Wt: 164.152
InChI Key: MHEXWFSDZUNBPG-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(3,3-Difluorocyclobutyl)propanoic acid, also known as MK-0869, is a compound that belongs to the class of selective agonists of the metabotropic glutamate receptor subtype 2 (mGluR2). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, anxiety, depression, and addiction.

Mechanism of Action

The mechanism of action of (2R)-2-(3,3-Difluorocyclobutyl)propanoic acid involves the selective activation of mGluR2, which is a G-protein-coupled receptor that is widely distributed in the brain. Activation of mGluR2 leads to the inhibition of the release of glutamate, which is the primary excitatory neurotransmitter in the brain. This inhibition of glutamate release leads to a reduction in neuronal activity and can modulate the activity of other neurotransmitter systems, such as the dopaminergic system.
Biochemical and physiological effects:
The biochemical and physiological effects of (2R)-2-(3,3-Difluorocyclobutyl)propanoic acid are complex and depend on the specific neurological or psychiatric disorder being targeted. However, some general effects include the modulation of neurotransmitter systems, such as the dopaminergic system, and the reduction of neuronal activity in specific brain regions.

Advantages and Limitations for Lab Experiments

The advantages of using (2R)-2-(3,3-Difluorocyclobutyl)propanoic acid in lab experiments include its high selectivity for mGluR2 and its potential therapeutic applications in various neurological and psychiatric disorders. However, some limitations include the complexity of its synthesis and the need for specialized equipment and expertise to work with the compound.

Future Directions

There are many potential future directions for research on (2R)-2-(3,3-Difluorocyclobutyl)propanoic acid and its therapeutic applications. Some possible areas of focus include the development of new synthetic methods for the compound, the exploration of its potential applications in other neurological and psychiatric disorders, and the investigation of its long-term effects on brain function and behavior.

Synthesis Methods

The synthesis of (2R)-2-(3,3-Difluorocyclobutyl)propanoic acid involves a multi-step process that starts with the reaction of 3,3-difluorocyclobutanone with ethylmagnesium bromide to form the corresponding alcohol. The alcohol is then treated with a chiral auxiliary, such as (S)-2-(p-toluenesulfonyl)oxaziridine, to obtain the chiral intermediate. The intermediate is then subjected to a series of reactions, including hydrolysis, esterification, and reduction, to yield the final product.

Scientific Research Applications

The selective activation of mGluR2 by (2R)-2-(3,3-Difluorocyclobutyl)propanoic acid has been shown to have a wide range of potential therapeutic applications in various neurological and psychiatric disorders. For example, studies have shown that mGluR2 agonists can reduce the symptoms of schizophrenia by modulating the activity of the dopaminergic system in the brain. In addition, mGluR2 agonists have also been shown to have anxiolytic and antidepressant effects, as well as potential applications in the treatment of addiction.

properties

IUPAC Name

(2R)-2-(3,3-difluorocyclobutyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c1-4(6(10)11)5-2-7(8,9)3-5/h4-5H,2-3H2,1H3,(H,10,11)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEXWFSDZUNBPG-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(C1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CC(C1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.